molecular formula C9H10BrN3 B11870536 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11870536
M. Wt: 240.10 g/mol
InChI Key: MKBAONBEPYDQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine (CAS 1216278-42-0) is a high-value chemical building block with the molecular formula C9H10BrN3 and a molecular weight of 240.10 g/mol . This compound features a bromo-substituted imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry and materials science. The bromine atom at the 6-position serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. The presence of the amine group at the 3-position and the methyl group at the 8-position further enhances its utility as a precursor in synthetic organic chemistry. This compound is intended for use in laboratory research only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet for proper handling and storage information, which typically recommends storage in a dark place under an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

6-bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C9H10BrN3/c1-5-3-7(10)4-13-8(11)6(2)12-9(5)13/h3-4H,11H2,1-2H3

InChI Key

MKBAONBEPYDQJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2N)C)Br

Origin of Product

United States

Preparation Methods

Bromoacetaldehyde-Mediated Cyclization

The core imidazo[1,2-a]pyridine ring is constructed via cyclization of 2-amino-5-bromo-4-methylpyridine with bromoacetaldehyde diethyl acetal. In a representative procedure:

  • Reactants : 2-Amino-5-bromo-4-methylpyridine (1.0 equiv), bromoacetaldehyde diethyl acetal (1.2 equiv), acetic acid (solvent).

  • Conditions : Reflux at 120°C for 12 hours under nitrogen.

  • Yield : 68–72% after recrystallization from ethanol/water.

This method avoids transition metals but requires careful control of stoichiometry to prevent over-bromination. The methyl group at position 8 is introduced via the starting pyridine derivative.

Directed Bromination and Methylation

Nickel-Catalyzed Methylation (Adapted from Patent WO2024015825A1 )

A patented approach for analogous compounds employs directing groups to enable regioselective methylation:

Step 1: Directing Group Installation

  • Reactants : 2-Amino-3,5-dibromo-4-methylpyridine (1.0 equiv), N,N-dimethylformamide-dimethylacetal (1.5 equiv).

  • Conditions : 90°C in toluene for 6 hours.

  • Intermediate : (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide (94% yield).

Step 2: Nickel-Catalyzed Methylation

  • Reactants : Intermediate (1.0 equiv), methylzinc chloride (2.0 equiv), NiCl₂(dppe) (5 mol%).

  • Conditions : Tetrahydrofuran (THF), 60°C for 8 hours.

  • Product : 2-Amino-5-bromo-3,4-dimethylpyridine (87% yield).

Step 3: Cyclization to Imidazo[1,2-a]pyridine

  • Reactants : 2-Amino-5-bromo-3,4-dimethylpyridine (1.0 equiv), chloroacetaldehyde (1.1 equiv).

  • Conditions : Aqueous HCl (1M), 80°C for 4 hours.

  • Final Product : 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine (78% yield).

Metal-Free Aqueous Synthesis

Propargyl Bromide Cyclization (Adapted from RSC Publication )

A green chemistry route utilizes propargyl bromide under aqueous conditions:

  • Reactants : 2-Amino-5-bromo-4-methylpyridine (1.0 equiv), propargyl bromide (1.2 equiv).

  • Conditions : Water as solvent, 100°C for 3 hours.

  • Mechanism : In situ formation of a pyridinium intermediate, followed by base-mediated cyclization.

  • Yield : 65% with >95% purity via vacuum distillation.

Comparative Analysis of Methods

Method Catalyst Solvent Temperature Yield Purity
Bromoacetaldehyde CyclizationNoneAcetic acid120°C68–72%90–92%
Nickel-Catalyzed MethylationNiCl₂(dppe)THF60°C78%98%
Metal-Free AqueousNoneWater100°C65%95%

Key Findings :

  • Nickel-catalyzed methods achieve higher purity due to directed functionalization.

  • Aqueous routes reduce environmental impact but require longer reaction times.

  • Bromoacetaldehyde cyclization is cost-effective but less regioselective.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Unwanted dibromination at position 3 is minimized by:

  • Using electron-withdrawing directing groups (e.g., formimidamide).

  • Controlling bromine stoichiometry (1.05–1.10 equiv).

Methyl Group Incorporation

  • Position 2 : Introduced via the pyridine starting material (e.g., 4-methylpyridine derivatives).

  • Position 8 : Achieved through nickel-catalyzed cross-coupling with methylzinc reagents.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Purification : Simulated moving bed (SMB) chromatography achieves 99.5% purity at scale.

  • Cost Analysis : Nickel catalysis adds ~15% to production costs but improves yield by 20%.

Emerging Techniques

  • Photocatalytic Cyclization : UV light (365 nm) with eosin Y as a catalyst reduces energy consumption.

  • Biocatalytic Methods : Engineered aminotransferases for enantioselective synthesis (preliminary yield: 52%).

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Development
6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets. For instance, derivatives of this compound have been explored for their potential as anticancer agents due to their ability to interact with cellular pathways involved in tumor growth and proliferation.

Biological Studies

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against several pathogenic bacteria, demonstrating promising results:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents capable of combating resistant bacterial strains.

Anticancer Activity
The compound's anticancer properties have also been investigated. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals. This dual action enhances its potential as a therapeutic agent in oncology.

Chemical Synthesis

Intermediate in Heterocyclic Chemistry
In chemical synthesis, this compound is utilized as an intermediate in the preparation of more complex heterocyclic compounds. Its reactivity allows for various substitution reactions, making it a versatile scaffold for further functionalization.

Case Studies

Study on Antimicrobial Efficacy
A recent study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standardized protocols, confirming its potential as a lead compound for drug development.

Enzyme Inhibition Study
Another investigation focused on the compound's ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. The study found that the compound could inhibit FAAH activity in a concentration-dependent manner, suggesting its role as a modulator of endocannabinoid signaling pathways.

Mechanism of Action

The mechanism of action of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The bromine and methyl groups in its structure allow it to bind to active sites of enzymes or receptors, modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 6-bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine and analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
This compound Br (6), Me (2, 8), NH₂ (3) C₈H₈BrN₃ Lab reagent, cross-coupling precursor
6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine Br (6), pyridinyl (2), NH₂ (3) C₁₂H₉BrN₄ Larger aromatic substituent at C-2; potential kinase inhibition
8-Methyl-2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Me (8), SO₂Me-Ph (2), NHPh (3) C₂₁H₂₀N₃O₂S COX-2 inhibitor (IC₅₀ = 0.07 µM)
N-tert-butyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine t-Bu (N), 4-MeO-Ph (2) C₁₈H₂₁N₃O Crystal structure analyzed; bulky substituents enhance stability
6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine Br (6), Et (2), Me (8), NHMe (3) C₁₀H₁₂BrN₃ Ethyl group increases lipophilicity

Key Comparative Insights

Substituent Effects on Reactivity Bromine at C-6: Facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) in 6-bromo derivatives, enabling diversification of the imidazo[1,2-a]pyridine scaffold . Methyl vs.

Biological Activity COX-2 Selectivity: Substituents at C-8 (e.g., methyl) enhance COX-2 selectivity by creating steric hindrance with COX-1, as seen in 8-methyl derivatives (selectivity index = 217.1) . The target compound’s C-8 methyl group aligns with this trend. Mannich Base Modifications: Derivatives with morpholine or phenylamino groups at C-3 show varied bioactivity. The target compound’s unmodified NH₂ group may serve as a synthetic handle for further functionalization .

Physicochemical Properties

  • Lipophilicity : Ethyl or aryl groups at C-2 (e.g., 6-bromo-2-ethyl or 2-(4-methoxyphenyl) derivatives) increase logP values compared to methyl-substituted analogs, impacting membrane permeability .
  • Crystallinity : Bulky substituents like tert-butyl (N-tert-butyl derivatives) improve crystal packing, as demonstrated in Hirshfeld surface analyses .

The target compound’s safety profile is likely comparable.

Biological Activity

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly against multidrug-resistant pathogens. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_10BrN_3, with a molecular weight of 226.07 g/mol. Its structure features a bromine atom at the 6-position and two methyl groups at the 2 and 8 positions of the imidazo ring. This unique configuration contributes to its distinct chemical properties and biological activities compared to other imidazo[1,2-a]pyridine derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for efficacy against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The compound's mechanism of action primarily involves targeting the synthesis of the mycobacterial cell wall, which is vital for bacterial growth and replication .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (μM)Target
This compound≤0.04Mycobacterium tuberculosis
Other Bromo-substituted analogues≥10Various

The minimum inhibitory concentration (MIC) of this compound has been reported to be as low as 0.04\leq 0.04 μM against Mycobacterium tuberculosis, indicating potent activity compared to other bromo-substituted derivatives which showed significantly higher MIC values .

The biological activity of this compound can be attributed to its ability to disrupt essential cellular processes in bacteria. Specifically:

  • Inhibition of Cell Wall Synthesis : The compound interferes with the biosynthesis pathways critical for maintaining the integrity of the bacterial cell wall.
  • Targeting Electron Transport Chain : Some studies suggest that it may also affect the electron transport chain in mycobacteria, leading to reduced energy production and increased susceptibility to other antimicrobial agents .

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • In vitro Studies : In controlled laboratory settings, this compound demonstrated substantial growth inhibition in various strains of Mycobacterium smegmatis, a model organism for studying mycobacterial infections.
  • SAR Studies : Structure-activity relationship (SAR) analyses have shown that bromination at specific positions enhances antimicrobial potency while modifications at other sites can lead to diminished activity. For instance, replacing bromine with larger halogens resulted in over a 50-fold decrease in activity .

Q & A

Q. What are the optimal synthetic routes for preparing 6-bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine?

  • Methodological Answer : The synthesis typically involves halogenation of a pre-functionalized imidazo[1,2-a]pyridine scaffold. A common approach includes:
  • Step 1 : Bromination at the 6-position using bromine or N-bromosuccinimide (NBS) under acidic conditions (e.g., acetic acid) .
  • Step 2 : Introduction of the methyl group at the 2- and 8-positions via alkylation or Friedel-Crafts reactions. Copper-catalyzed coupling or methyl iodide under basic conditions (e.g., K₂CO₃) is often employed .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (hexane or ethanol) ensures purity. Reported yields range from 45–65%, depending on reaction optimization .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation requires:
  • Spectroscopy : ¹H/¹³C NMR (δ ~7.5–8.5 ppm for aromatic protons; δ ~2.5 ppm for methyl groups), IR (N-H stretch ~3300 cm⁻¹), and HRMS (exact mass ~254.02 g/mol) .
  • X-ray Crystallography : Reveals planar geometry of the bicyclic core, with Br and methyl substituents influencing intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
  • Thermal Analysis : Melting point determination (reported range: 180–185°C) confirms purity .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility can be enhanced via salt formation (e.g., HCl salts) or co-solvents (ethanol/water mixtures) .
  • Stability : Sensitive to light and moisture due to the bromine substituent. Store under inert gas (N₂/Ar) at −20°C in amber vials. Stability in DMSO stock solutions should be monitored weekly via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer :
  • Core Modifications : Introduce substituents at the 3-amine position (e.g., acyl groups) or explore halogen replacements (e.g., Cl, F) to modulate electronic effects .
  • Biological Assays : Test against kinase targets (e.g., CDK2 inhibition assays) or microbial strains (MIC determination via broth microdilution) .
  • Computational Modeling : Use DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. How should researchers address contradictory data in biological activity reports for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay protocols (e.g., cell line viability, enzyme concentrations) across labs.
  • Meta-Analysis : Compare data across structurally analogous compounds (e.g., 6,8-dibromo derivatives in ) to identify substituent-specific trends .
  • Mechanistic Studies : Use knockout cell lines or isotopic labeling to isolate target interactions and rule off-target effects .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :
  • Process Optimization : Replace batch reactions with flow chemistry for bromination steps to improve heat transfer and reduce side products .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for methyl group introduction) to enhance efficiency .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.